2-(4-bromophenyl)-N-[(E)-(3-chlorophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-CHLOROPHENYL)METHANIMINE is a synthetic organic compound that features a combination of bromophenyl, benzoxazolyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-CHLOROPHENYL)METHANIMINE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving 2-aminophenol and a suitable carboxylic acid derivative.
Chlorination: The chlorophenyl group can be introduced through a substitution reaction using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Formation of Methanimine: The final step involves the condensation of the benzoxazole derivative with the chlorophenyl derivative in the presence of a suitable base to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-CHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-CHLOROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-CHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-CHLOROPHENYL)METHANIMINE shares structural similarities with other benzoxazole derivatives and halogenated aromatic compounds.
- Examples include (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-BROMOPHENYL)METHANIMINE and (E)-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-IODOPHENYL)METHANIMINE.
Uniqueness
- The unique combination of bromophenyl, benzoxazolyl, and chlorophenyl groups in (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-CHLOROPHENYL)METHANIMINE imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C20H12BrClN2O |
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Molecular Weight |
411.7 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-(3-chlorophenyl)methanimine |
InChI |
InChI=1S/C20H12BrClN2O/c21-15-6-4-14(5-7-15)20-24-18-11-17(8-9-19(18)25-20)23-12-13-2-1-3-16(22)10-13/h1-12H |
InChI Key |
AEABERVJGNAGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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